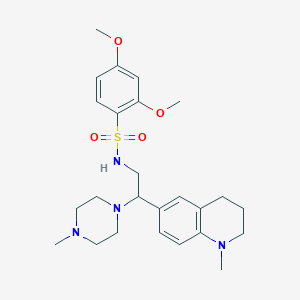
2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H36N4O4S and its molecular weight is 488.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
It features a sulfonamide group attached to a dimethoxy phenyl ring and a tetrahydroquinoline moiety, which is known for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this sulfonamide exhibit significant anticancer properties. For instance, in vitro assays demonstrated that related compounds achieved a growth inhibition (GI%) of approximately 43.9% across various cancer cell lines .
Table 1: Growth Inhibition of Related Compounds Against Cancer Cell Lines
| Compound ID | Cell Line | GI% |
|---|---|---|
| Compound A | HOP-92 | 71.8 |
| Compound B | NCI-H460 | 66.12 |
| Compound C | ACHN | 66.02 |
These findings suggest that the structural features of the compound contribute to its efficacy against cancer cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it has shown promise in inhibiting cyclin-dependent kinases (CDK) and tropomyosin receptor kinase A (TRKA).
Table 2: Inhibition Potency Against CDK2 and TRKA
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | CDK2 | 0.22 |
| Compound E | TRKA | 0.89 |
These results indicate that the compound may function effectively as a dual inhibitor, which is critical for developing targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves binding to specific targets within cancer cells, leading to cell cycle arrest and apoptosis. For example, studies have shown that treatment with related compounds resulted in significant G0–G1 phase arrest in treated cell populations .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to This compound :
- Study on Renal Carcinoma : A study evaluated the effects of a similar compound on renal carcinoma cell lines. Results indicated a notable reduction in cell viability and increased apoptosis rates compared to control groups .
- In Vivo Studies : Animal models treated with related sulfonamides exhibited reduced tumor growth rates and improved survival outcomes compared to untreated controls.
属性
IUPAC Name |
2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O4S/c1-27-12-14-29(15-13-27)23(20-7-9-22-19(16-20)6-5-11-28(22)2)18-26-34(30,31)25-10-8-21(32-3)17-24(25)33-4/h7-10,16-17,23,26H,5-6,11-15,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWFMZJAYZTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














